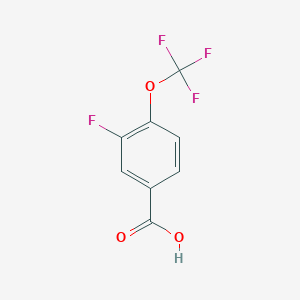

3-Fluoro-4-(trifluoromethoxy)benzoic acid

Beschreibung

Significance of Fluorine in Pharmaceutical and Agrochemical Sciences

The introduction of fluorine into drug candidates and agrochemicals is a widely employed strategy to enhance their efficacy and pharmacokinetic profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these improvements. nih.govossila.com

Strategically placed fluorine atoms can lead to:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can prolong the half-life of a drug in the body. pharmint.net

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. pharmint.netchemicalbook.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can in turn affect a molecule's solubility and interaction with biological targets.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. ossila.com

Approximately 20% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to its profound impact on drug design. researchgate.net

Overview of Benzoic Acid Derivatives as Versatile Building Blocks

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. ossila.comresearchgate.net The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast array of more complex molecules.

The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can tune the molecule's electronic and steric properties. This versatility makes benzoic acid derivatives invaluable precursors in the synthesis of:

Pharmaceuticals

Agrochemicals

Dyes

Fragrances

Polymers

Introduction to the Trifluoromethoxy Group as a Key Substituent

The trifluoromethoxy group (-OCF3) has emerged as a substituent of significant interest in medicinal and agricultural chemistry. It is often considered a "lipophilic alternative to a hydroxyl group" and possesses a unique combination of properties:

High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can significantly enhance a molecule's ability to permeate biological membranes.

Metabolic Stability: Similar to the trifluoromethyl group, the trifluoromethoxy group is highly resistant to metabolic degradation.

Electron-Withdrawing Nature: It is a strong electron-withdrawing group, which can influence the reactivity and electronic properties of the aromatic ring to which it is attached.

Steric Profile: It is sterically larger than a methoxy (B1213986) group, which can be used to probe and optimize interactions with biological targets.

The trifluoromethoxy group is increasingly being incorporated into drug candidates and agrochemicals to fine-tune their properties and improve their performance.

Research Context of 3-Fluoro-4-(trifluoromethoxy)benzoic Acid within Fluorinated Aromatic Compounds

This compound is a specific example of a fluorinated aromatic compound that combines the features of a benzoic acid scaffold with the unique properties of both a fluorine atom and a trifluoromethoxy group. While extensive, detailed research solely focused on this particular molecule is not as prevalent in the literature as for some other fluorinated benzoic acids, its utility as a valuable building block in the synthesis of more complex molecules is recognized.

Its primary application appears to be as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple reactive sites—the carboxylic acid group and the fluorinated aromatic ring—allows for its incorporation into a variety of molecular scaffolds. The combination of the fluoro and trifluoromethoxy substituents is expected to confer desirable properties, such as enhanced metabolic stability and lipophilicity, to the final target molecules.

Further research into the synthesis of novel compounds derived from this compound and the evaluation of their biological activities is an area of potential interest for the discovery of new therapeutic agents.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBFTHWKVKHHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382604 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-89-1 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 4 Trifluoromethoxy Benzoic Acid

Advanced Synthetic Strategies for Fluorinated Aromatics

The construction of fluorinated aromatic molecules requires specialized methods to introduce fluorine and fluorine-containing groups onto an aromatic ring. These strategies are broadly categorized based on the nature of the fluorine source.

Strategic Incorporation of Fluorine and Trifluoromethoxy Moieties

The introduction of fluorine and trifluoromethoxy (-OCF3) groups into organic molecules is a key strategy in drug design. mdpi.com The trifluoromethoxy group, in particular, is gaining importance in both agrochemical and pharmaceutical chemistry. mdpi.com However, incorporating the -OCF3 group presents significant challenges in synthetic chemistry. nih.gov

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions, such as the chlorination of anisoles followed by a halogen exchange with reagents like antimony trifluoride (SbF3). nih.gov More contemporary methods have been developed, including electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents, which allow for the direct conversion of phenols or other nucleophilic aromatic substrates. mdpi.com Additionally, visible-light photoredox catalysis has emerged as a powerful tool for forming O–CF3 and C–OCF3 bonds under mild conditions. nih.gov

Direct C-H fluorination is an economical and practical method for introducing a single fluorine atom, as it avoids the need for pre-functionalized starting materials. rsc.org While elemental fluorine (F2) was traditionally used, its high toxicity and difficult handling have led to the development of alternative electrophilic fluorine sources like N-F reagents. rsc.orgwikipedia.org

Comparative Analysis of Fluorination Techniques

Fluorination reactions are primarily classified as either nucleophilic or electrophilic, depending on the nature of the fluorinating agent. numberanalytics.com

Nucleophilic Fluorination : This method involves the use of a nucleophilic fluoride (B91410) source (F⁻), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group in an S_N2 or aromatic nucleophilic substitution (S_NAr) reaction. It is often a cost-effective approach suitable for large-scale synthesis. alfa-chemistry.com

Electrophilic Fluorination : This technique employs an electrophilic fluorine source ("F⁺"), where the fluorine atom is attached to an electron-withdrawing group. wikipedia.org These reagents transfer a fluorine atom to a nucleophilic site, such as an electron-rich aromatic ring. alfa-chemistry.com Reagents containing a nitrogen-fluorine (N-F) bond, like Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, selectivity, and safety compared to older reagents. wikipedia.orgalfa-chemistry.com Electrophilic fluorination is particularly well-suited for the late-stage functionalization of complex molecules. alfa-chemistry.com

The choice between these methods depends on the substrate, the desired regioselectivity, and the specific reaction conditions. numberanalytics.com

Interactive Table 1: Comparative Analysis of Fluorination Techniques

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

|---|---|---|

| Fluorine Source | Nucleophilic (F⁻) | Electrophilic ("F⁺") |

| Common Reagents | KF, CsF, TBAF | Selectfluor®, NFSI, N-F pyridinium (B92312) salts |

| Mechanism | S_N2, S_NAr | Electrophilic Aromatic Substitution |

| Substrate Type | Electron-poor aromatics (for S_NAr), alkyl halides | Electron-rich aromatics, alkenes, enolates |

| Advantages | Cost-effective, suitable for large scale | High selectivity, mild conditions, good for late-stage functionalization |

| Disadvantages | Often requires harsh conditions, limited to activated substrates | Reagents can be expensive |

Specific Synthesis Routes for 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Precursors

Preparation from Related Benzoic Acid Analogues

A logical approach to synthesizing the target compound is through the direct fluorination of a readily available precursor, 4-(trifluoromethoxy)benzoic acid . This method involves an electrophilic aromatic substitution reaction where a C-H bond on the aromatic ring is replaced by a C-F bond.

The proposed reaction would involve treating 4-(trifluoromethoxy)benzoic acid with a suitable electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI), in an appropriate solvent system.

An alternative, though more complex, route could start from o-fluorobenzotrifluoride . This would involve a multi-step sequence of nitration, reduction to an aniline (B41778), bromination, diazotization to remove the amine, and finally, substitution of the bromine with a cyano group, followed by hydrolysis to the carboxylic acid. google.com However, the direct fluorination of the benzoic acid analogue remains the more straightforward proposed pathway.

Considerations for Selectivity and Yield in Fluorination

Achieving the correct regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds. numberanalytics.com The regiochemical outcome of an electrophilic aromatic substitution reaction is governed by the electronic effects of the substituents already present on the ring. numberanalytics.comrsc.org

In the proposed fluorination of 4-(trifluoromethoxy)benzoic acid, two substituents influence the position of the incoming electrophile (F⁺):

Carboxylic acid group (-COOH) : This group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawing effects.

When these directing effects are considered, the trifluoromethoxy group at position 4 directs incoming electrophiles to positions 2 and 3 (the para position 1 is blocked). The carboxylic acid at position 1 directs to position 3 (the other meta position 5 is equivalent to 3). Both groups, therefore, direct the fluorination to position 3. The fluorine atom is introduced ortho to the trifluoromethoxy group and meta to the carboxylic acid group, leading to the desired product, this compound. The success of such reactions depends on selecting a fluorinating agent with appropriate reactivity to overcome the deactivation of the ring while maintaining high regioselectivity. nih.gov

Chemical Transformations and Derivatization Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives, a common strategy in the synthesis of active pharmaceutical ingredients. ossila.com The carboxylic acid moiety of this compound can undergo standard transformations such as esterification and amidation. libretexts.org

Esterification: Esters can be readily formed through several methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, esters can be synthesized under basic conditions by reacting the carboxylate salt with an alkyl halide, or by using activating agents followed by the addition of an alcohol.

Amidation: The formation of an amide bond is a fundamental reaction in organic and medicinal chemistry. mdpi.com This can be achieved by activating the carboxylic acid, often with a coupling reagent like a carbodiimide (B86325) (e.g., N,N′-diisopropylcarbodiimide - DIC), followed by the addition of a primary or secondary amine. researchgate.netrsc.org Another common two-step method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an amine to furnish the amide. ossila.com Such reactions are used to attach the fluorinated benzoic acid scaffold to other molecular fragments. ossila.com

Interactive Table 2: Common Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (-COCl) |

| Amidation (via Acyl Chloride) | 1. SOCl₂2. Amine (R₂NH) | Amide (-CONR₂) |

| Amidation (Direct Coupling) | Amine (R₂NH), Coupling Agent (e.g., DIC, EDC) | Amide (-CONR₂) |

Esterification Reactions for Functional Group Manipulation

The carboxylic acid group of this compound is the primary center for synthetic modification, readily undergoing esterification to yield various ester derivatives. These reactions are crucial for creating prodrugs, modifying solubility, or preparing intermediates for further synthesis. The methods employed range from classical acid catalysis to modern enzymatic processes.

Standard Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol under strong acid catalysis (e.g., sulfuric acid), is a common method for producing simple alkyl esters. iajpr.com More advanced catalytic systems are also employed to achieve higher yields and milder reaction conditions. For instance, processes developed for benzoic acid esterification using catalysts like tin oxalate (B1200264) or tetra-n-butyl titanate at elevated temperatures can be applied. google.com These methods are robust and suitable for large-scale production. google.com

In recent years, biocatalysis has emerged as a sustainable alternative for ester synthesis. Enzymatic esterification using lipases, often conducted in non-conventional media like deep eutectic solvents (DESs), offers high selectivity and avoids the harsh conditions associated with chemical catalysis. researchgate.net While specific studies on the enzymatic esterification of this compound are not prevalent, the general applicability of these methods to various benzoic acid derivatives suggests their potential utility. The existence and characterization of various esters of closely related fluorinated benzoic acids, such as 2-biphenyl and 3-pentadecyl esters, underscore the importance of this functional group manipulation. chemeo.comchemeo.com

| Method | Catalyst/Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Concentrated H₂SO₄ | Reflux in excess alcohol | Classical, cost-effective method for simple esters. | iajpr.com |

| Metal-Catalyzed Esterification | Tin Oxalate or Tetra-n-butyl titanate | High temperature (e.g., 210°C) | Efficient for industrial scale-up. | google.com |

| Enzymatic Esterification | Lipase | Mild temperature, Deep Eutectic Solvents (DESs) | High selectivity, environmentally friendly. | researchgate.net |

Amidation and Other Condensation Reactions

The reaction of the carboxylic acid group with amines to form amides is another fundamental transformation for this compound. This condensation reaction is pivotal in pharmaceutical synthesis, as the resulting amide bond is a key structural feature in many biologically active molecules.

A significant application of this reaction is in the synthesis of potassium channel openers, which are investigated for the treatment of conditions like epilepsy. ossila.com In these syntheses, this compound is subjected to a condensation reaction with substituted aminopyridines to form the target active pharmaceutical ingredients. ossila.com

To facilitate this transformation, various coupling agents or catalytic methods can be employed. While traditional methods may involve converting the carboxylic acid to a more reactive acyl chloride, direct amidation methods are often preferred for their efficiency and atom economy. A notable catalytic approach is the use of titanium tetrafluoride (TiF₄) as a catalyst. researchgate.net This method allows for the direct amidation of aromatic carboxylic acids with amines in refluxing toluene, providing high yields under relatively mild conditions. researchgate.net The carboxylic acid group can also act as a ligand, chelating with metal centers such as dysprosium to form organometallic clusters. ossila.com

| Reaction Type | Reagents | Catalyst/Conditions | Application/Product | Reference |

|---|---|---|---|---|

| Amidation | Aminopyridine derivatives | Condensation agents | Synthesis of potassium channel openers for epilepsy treatment. | ossila.com |

| Direct Catalytic Amidation | Primary or secondary amines | 10 mol% TiF₄, refluxing toluene | General method for efficient amide synthesis. | researchgate.net |

| Chelation | Dysprosium salts | Solution-based self-assembly | Formation of pH-tuneable magnetic organometallic clusters. | ossila.com |

Reactions at the Trifluoromethoxy and Fluoro Substituents

The aromatic C-F bonds of the fluoro and trifluoromethoxy groups are significantly strong, rendering these substituents highly stable and generally unreactive under typical synthetic conditions. acs.orgtcichemicals.com This robustness is a key reason for their incorporation into pharmaceuticals, as it often imparts metabolic stability.

The trifluoromethoxy group is a powerful electron-withdrawing substituent and is considered largely inert. tcichemicals.commdpi.com Unlike other functional groups, it does not readily participate in nucleophilic or electrophilic substitution reactions. While the transformation of aromatic trifluoromethyl groups has been achieved under specific conditions, such as with certain transition metal catalysts, potent Lewis acids, or specific base-catalyzed protocols, these reactions are not commonplace and require harsh conditions that may not be compatible with the carboxylic acid moiety. nih.gov The potential for nucleophilic aromatic substitution of the single fluorine atom is also low, as the ring is deactivated by two strong electron-withdrawing groups. Therefore, for synthetic purposes, the trifluoromethoxy and fluoro substituents are typically regarded as stable spectators, with the reactivity of this compound being overwhelmingly dominated by its carboxylic acid function.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

The synthesis of the this compound core structure itself, as well as its complex derivatives, relies heavily on modern catalytic methods. These approaches are essential for efficiently constructing the substituted aromatic ring.

Transition-metal-catalyzed cross-coupling reactions are a primary strategy for synthesizing fluorinated biaryl compounds and other complex aromatic structures. mdpi.com Methods like the Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound using a palladium catalyst, are instrumental in building the carbon skeleton of derivatives of fluorinated benzoic acids.

The introduction of the trifluoromethoxy group onto an aromatic ring is a challenging transformation that is an active area of research. Modern methods often involve the catalytic trifluoromethoxylation of phenols or aryl halides. The final step in synthesizing the target molecule may involve the catalytic oxidation of a precursor, such as a corresponding 3-fluoro-4-(trifluoromethoxy)toluene or benzaldehyde (B42025) derivative. For example, cobalt and copper co-catalyzed aerobic oxidation has been shown to be effective for converting substituted benzaldehydes to their corresponding benzoic acids with high efficiency. chemicalbook.com

| Synthetic Goal | Catalytic Method | Typical Catalyst | Description | Reference |

|---|---|---|---|---|

| Carbon Skeleton Construction | Suzuki-Miyaura Coupling | Palladium complexes | Forms C-C bonds to build complex aromatic systems from simpler precursors. | |

| Introduction of -OCF₃ Group | Catalytic Trifluoromethoxylation | Copper or Palladium catalysts | Introduces the trifluoromethoxy group onto a phenolic or halide precursor. | mdpi.com |

| Formation of Carboxylic Acid | Aerobic Oxidation | Co(OAc)₂ / Cu(OAc)₂ | Oxidizes a benzaldehyde precursor to the final benzoic acid product. | chemicalbook.com |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Fluoro-4-(trifluoromethoxy)benzoic acid, a combination of 1H, 13C, and 19F NMR studies provides a complete picture of its covalent framework and the electronic influence of its fluorine substituents.

The proton (1H) and carbon-13 (13C) NMR spectra of this compound are predicted to show distinct signals whose chemical shifts and coupling patterns are governed by the electron-withdrawing nature of the fluorine, trifluoromethoxy, and carboxylic acid groups.

The 1H NMR spectrum is expected to display signals for three aromatic protons and one acidic proton from the carboxyl group. The acidic proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. rsc.org The aromatic region would be complex due to spin-spin coupling between the protons and with the 19F nucleus.

The 13C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position (around 165-170 ppm). The aromatic carbons will show complex splitting patterns and chemical shifts influenced by the attached fluorine and trifluoromethoxy groups. The carbon of the trifluoromethoxy group (-OCF3) will appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted 1H and 13C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | >10 | Broad Singlet | -COOH |

| 1H | 7.5 - 8.2 | Multiplets | Ar-H |

| 13C | ~165 | Singlet or Doublet (due to C-F coupling) | -COOH |

| 13C | 115 - 160 | Multiplets (due to C-F couplings) | Ar-C |

| 13C | ~120 | Quartet (1JCF) | -OCF3 |

19F NMR is particularly informative for this compound, as it contains two distinct fluorine environments: the single fluorine atom attached to the aromatic ring (Ar-F) and the three equivalent fluorine atoms of the trifluoromethoxy group (-OCF3). nih.gov This technique is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine nuclei. colorado.edu

The trifluoromethoxy group is expected to produce a sharp singlet in the 19F NMR spectrum, with a chemical shift characteristic for -OCF3 groups on an aromatic ring (typically around -58 to -60 ppm relative to CFCl3). The single aromatic fluorine atom will appear as a multiplet due to coupling with the nearby aromatic protons. Its chemical shift will be influenced by the electronic environment on the benzene (B151609) ring. nih.gov The presence of these two distinct signals confirms the structure of the molecule.

Table 2: Predicted 19F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs CFCl3) | Multiplicity | Coupling Interactions |

|---|---|---|---|

| -OCF3 | -58 to -60 | Singlet | Coupling to aromatic protons may cause minor broadening. |

| Ar-F | -110 to -130 | Multiplet | Coupling to ortho and meta aromatic protons (3JHF, 4JHF). |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within a molecule. For this compound, these spectra are characterized by absorptions corresponding to its key functional groups. researchgate.netnih.gov

A significant feature in the IR spectrum of carboxylic acids is the very broad absorption band for the O-H stretching vibration of the carboxyl group, typically found in the region of 2500-3300 cm-1. This broadening is a result of strong intermolecular hydrogen bonding, which leads to the formation of centrosymmetric dimers in the solid state. nih.gov The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band, usually appearing around 1700 cm-1 for the dimer. researchgate.net

The presence of fluorine atoms gives rise to characteristic C-F stretching vibrations. The aryl C-F stretch is typically observed in the 1250-1100 cm-1 region. The C-F stretching modes of the -OCF3 group are expected to be very strong and appear in the 1200-1000 cm-1 range. The C-O-C ether linkage also has characteristic asymmetric and symmetric stretching bands.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong | Characteristic of hydrogen-bonded dimers. |

| C=O stretch (Carboxylic acid dimer) | 1680 - 1710 | Strong | Indicates dimer formation. |

| C-O-C stretch (Asymmetric) | 1250 - 1300 | Strong | Associated with the trifluoromethoxy group. |

| C-F stretch (Aromatic) | 1250 - 1100 | Strong | Confirms fluorination of the benzene ring. |

| C-F stretch (-OCF3) | 1200 - 1000 | Very Strong | Multiple strong bands are expected for the trifluoromethyl group. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C8H4F4O3, corresponding to a monoisotopic mass of approximately 224.01 g/mol . synquestlabs.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M+•) at m/z 224 would be observed. The fragmentation of benzoic acids is well-documented and typically involves initial losses from the carboxylic acid group. docbrown.info Key expected fragments for this molecule include:

[M - OH]+ (m/z 207): Loss of a hydroxyl radical.

[M - COOH]+ (m/z 179): Loss of the entire carboxyl group via decarboxylation.

[M - OCF3]+: Loss of the trifluoromethoxy radical, which can also be a significant pathway.

Atmospheric pressure chemical ionization (APCI) is another suitable method, often yielding a prominent protonated molecule [M+H]+ at m/z 225 or a deprotonated molecule [M-H]- at m/z 223, with reduced fragmentation compared to EI. bris.ac.uk

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 224 | [C8H4F4O3]+• | - (Molecular Ion) |

| 207 | [C8H3F4O2]+ | •OH |

| 179 | [C7H3F4O]+ | •COOH |

| 145 | [C7H4FO2]+ | •CF3 |

X-ray Crystallography and Solid-State Structural Analysis of Derivatives

While the specific crystal structure of this compound is not publicly documented, the solid-state arrangement of its derivatives can be reliably predicted based on extensive studies of similar benzoic acid compounds. researchgate.netresearchgate.net X-ray crystallography of these derivatives would likely reveal common structural motifs driven by strong and weak intermolecular interactions.

The most dominant feature in the crystal structure of benzoic acid derivatives is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netnih.gov This interaction creates a characteristic R22(8) graph-set motif and is the primary driver of the supramolecular assembly.

In addition to this primary hydrogen bonding, the crystal packing would be further stabilized by a network of weaker interactions involving the fluorine atoms. These can include:

C-H···O interactions: Between aromatic C-H donors and the carbonyl or ether oxygen atoms.

C-H···F interactions: The fluorine substituents can act as weak hydrogen bond acceptors.

π-π stacking: Face-to-face or offset stacking interactions between the aromatic rings of adjacent dimers contribute to stabilizing the crystal lattice. researchgate.net

Conformational Analysis in the Solid State

A comprehensive understanding of the three-dimensional arrangement of molecules in the solid state is crucial for elucidating structure-property relationships. For substituted benzoic acids, the conformation is largely defined by the dihedral angle between the plane of the phenyl ring and the carboxylic acid group, as well as the orientation of substituents. In the solid state, these conformations are stabilized by intermolecular interactions, most notably hydrogen bonding and, in relevant cases, halogen bonding or other non-covalent interactions.

While specific crystallographic data for this compound is not available in publicly accessible databases, the conformational analysis of structurally related compounds provides a strong basis for predicting its solid-state behavior. Benzoic acid derivatives typically form centrosymmetric dimers in the solid state through robust hydrogen bonds between their carboxylic acid moieties.

The planarity of the molecule is a key conformational feature. For many substituted benzoic acids, the carboxylic acid group is nearly coplanar with the benzene ring, facilitating crystal packing and intermolecular interactions. However, steric or electronic effects from substituents can lead to a twisted conformation. In the case of this compound, the fluorine and trifluoromethoxy groups at the 3- and 4-positions, respectively, would influence the electronic distribution and potentially the crystal packing, but significant deviation from planarity is not necessarily expected.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, which is the definitive method for determining solid-state conformation, a table of crystallographic parameters for a related fluorinated benzoic acid is often considered. Such data would typically include:

Interactive Table: Illustrative Crystallographic Data for a Substituted Benzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Dihedral Angle (Ring-COOH) (°) | Value |

| Hydrogen Bond (O-H···O) (Å) | Value |

Note: The table above is illustrative. Specific values for this compound are not currently available in published literature.

The study of conformational polymorphism, where a compound crystallizes in multiple forms with different molecular conformations, is also a critical aspect of solid-state characterization. Different polymorphs can exhibit distinct physical properties, including solubility and stability. While no polymorphs of this compound have been reported, the potential for conformational flexibility, particularly in the orientation of the trifluoromethoxy group, suggests that polymorphism could be a possibility under different crystallization conditions.

In the absence of single-crystal X-ray data, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the solid-state conformation. This technique can reveal the number of crystallographically independent molecules in the asymmetric unit and provide information about the local environment of the carbon and fluorine atoms.

Theoretical and Computational Chemistry Studies of 3 Fluoro 4 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of 3-Fluoro-4-(trifluoromethoxy)benzoic acid. These methods provide precise information about electron distribution, molecular orbital energies, and other electronic properties that govern the compound's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations typically show that the carboxylic acid group may lie slightly out of the plane of the benzene (B151609) ring to minimize steric hindrance.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. Key vibrational modes for this molecule include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F stretches, and vibrations of the trifluoromethoxy group and the benzene ring.

Table 1: Calculated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3500-3700 |

| Carbonyl | C=O Stretch | ~1700-1750 |

| Aryl C-H | C-H Stretch | ~3000-3100 |

| C-F | C-F Stretch | ~1000-1200 |

| Trifluoromethoxy | C-F₃ Stretch | ~1150-1300 |

Note: The exact frequencies can vary based on the specific DFT functional, basis set, and environmental model (gas phase or solvent) used in the calculation.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide another avenue for investigating the electronic properties of this compound. While computationally more demanding than DFT, these methods can offer a higher level of theoretical accuracy for certain properties.

These calculations are used to determine fundamental electronic characteristics, including:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key indicator of chemical reactivity and stability. A larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this benzoic acid derivative, the MEP would show a negative potential around the carboxylic oxygen atoms and a more positive potential around the acidic hydrogen.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations often focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions, particularly in a condensed phase like a solvent.

For this compound, MD simulations can reveal:

Conformational Flexibility: The rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-O bond of the trifluoromethoxy group can be studied. These simulations help identify the most stable conformers and the energy barriers between them.

Solvent Interactions: When simulated in a solvent like water or an organic solvent, MD can detail the formation and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules. It can also characterize the solvation shell around the hydrophobic trifluoromethoxy group.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific chemical property. While building a full QSAR model requires a dataset of multiple compounds, the necessary molecular descriptors for this compound can be calculated computationally.

These descriptors, which quantify different aspects of the molecule's structure, are essential for QSAR studies. They can be categorized as:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and partial atomic charges.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which describes how the compound distributes between a lipid and an aqueous phase. The fluorine and trifluoromethoxy groups significantly increase the hydrophobicity of this molecule.

Table 2: Key Molecular Descriptors for QSAR Consideration

| Descriptor Type | Example Descriptor | Significance for this compound |

|---|---|---|

| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Steric | Molecular Volume | Affects how the molecule fits into a binding site. |

| Hydrophobic | LogP | Key for predicting membrane permeability and absorption. |

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry can be employed to predict the most likely pathways and transition states for chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

For this molecule, computational studies could explore:

Acidity (pKa) Prediction: Calculating the energetics of the deprotonation reaction (loss of the acidic proton) to predict its pKa value.

Esterification Reactions: Modeling the reaction mechanism of the carboxylic acid group with an alcohol to form an ester, including identifying the transition state structure and its activation energy.

Electrophilic Aromatic Substitution: While the benzene ring is deactivated by the electron-withdrawing carboxylic acid and trifluoromethoxy groups, computational methods can predict the regioselectivity of any potential substitution reactions.

These computational approaches provide a detailed, atomistic-level understanding of this compound, complementing and guiding experimental research.

Applications in Medicinal Chemistry Research

Role as a Key Building Block in Active Pharmaceutical Ingredient (API) Synthesis

3-Fluoro-4-(trifluoromethoxy)benzoic acid serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom and the trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. These groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The carboxylic acid group provides a reactive handle for further chemical modifications, allowing for its incorporation into a larger molecular framework through reactions such as amide bond formation. This versatility has made it a sought-after precursor in the development of novel therapeutics. ossila.com

Derivatization for Pharmacological Targeting

The core structure of this compound is a versatile template for creating a diverse range of derivatives with specific pharmacological activities. By modifying the carboxylic acid group and other positions on the phenyl ring, medicinal chemists can fine-tune the compound's properties to interact with specific biological targets.

A significant application of 3-fluoro-4-(trifluoromethyl)benzoic acid, a closely related analogue, is in the synthesis of potassium channel openers, specifically targeting the KCNQ2/Q3 channels. ossila.com These channels are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. Openers of these channels have therapeutic potential in the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy. The synthesis of these modulators often involves the condensation of 3-fluoro-4-(trifluoromethyl)benzoic acid with an appropriate aminopyridine. ossila.com

Derivatives of fluorinated benzoic acids, including those structurally related to this compound, are investigated for their potential in treating neurological disorders. The primary focus has been on epilepsy, due to their role in the development of KCNQ2/Q3 potassium channel openers. ossila.com The ability of these compounds to modulate neuronal excitability makes them attractive candidates for other neurological conditions as well. For instance, a potent P2Y1 antagonist for the treatment of ischemic stroke and myocardial infarction was developed using a derivative of 4-(trifluoromethoxy)phenylamine, highlighting the utility of the trifluoromethoxy-phenyl moiety in targeting neurological and cardiovascular diseases. acs.org

The anti-inflammatory potential of derivatives containing trifluoromethoxy and fluoro-substituted phenyl rings has been a subject of investigation. For example, ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin (B1669340) derivatives have demonstrated significant anti-inflammatory activity. nih.gov These compounds were shown to inhibit the production of nitric oxide, reactive oxygen species, and pro-inflammatory cytokines in cellular and animal models of inflammation. nih.gov Another study on 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide identified it as a novel anti-inflammatory EGFR inhibitor. researchgate.net It was found to inhibit the production of key inflammatory mediators like IL-1β, IL-6, and TNF-α. researchgate.net Furthermore, research on 1,2,3-triazole derivatives of benzoic acid has shown that these compounds can exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. healthinformaticsjournal.com

Development of Antimicrobial Agents

The search for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. Derivatives of benzoic acid featuring fluorine and trifluoromethyl or trifluoromethoxy groups have shown promise in this field.

Derivatives of benzoic acid containing trifluoromethyl and fluoro groups have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, a series of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives were synthesized and evaluated for their antibacterial properties. nih.gov Several of these compounds, particularly those with fluoro-trifluoromethyl substitutions on the aniline (B41778) ring, exhibited high potency against various Gram-positive strains. nih.gov

Another study focused on (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio, and pentafluorosulfanyl groups. These compounds displayed potent antibacterial activity against a range of drug-resistant Gram-positive bacteria, including MRSA, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for selected trifluoromethyl-substituted benzoic acid derivatives against various bacterial strains.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoro-trifluoromethyl substituted aniline derivative of pyrazolylbenzoic acid | S. aureus | 0.78 - 3.125 | nih.gov |

| Trifluoromethylthio containing (1,3,4-oxadiazol-2-yl)benzamide | Linezolid-resistant S. aureus (NRS 119) | 0.5 | nih.gov |

| Pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamide | Linezolid-resistant S. aureus (NRS 119) | 0.5 | nih.gov |

| Trifluoromethoxy containing (1,3,4-oxadiazol-2-yl)benzamide | Linezolid-resistant S. aureus (NRS 119) | 1 | nih.gov |

Antifungal Activity

There is no specific data in the reviewed literature detailing the antifungal activity of this compound. Research on related compounds includes the use of 3-fluoro-4-methoxybenzoic acid, a close analogue, as a precursor for synthesizing 1,3,4-oxadiazole (B1194373) derivatives, which have shown antimicrobial properties. ossila.com This suggests that the fluoro-alkoxy-benzoic acid scaffold can be a viable starting point for developing new antifungal agents, though the specific contribution of the trifluoromethoxy group in this context remains to be investigated.

Exploration in Anticancer Research

The application of this compound in anticancer research has not been specifically detailed. However, the development of chalcones, a class of compounds known for their potential antineoplastic properties, has utilized related fluorinated scaffolds. One study reported on the anti-invasive properties of 4-fluoro-3',4',5'-trimethoxychalcone, demonstrating that fluorinated aromatic rings are valuable components in the design of agents that can inhibit cancer metastasis. nih.gov This highlights a potential, though currently unexplored, avenue for the use of the this compound scaffold in oncology.

Enzyme and Receptor Interaction Studies

While direct enzyme and receptor interaction studies for this compound are limited, research on derivatives provides insight into the potential of its core structure. The 4-(trifluoromethoxy)phenyl moiety, a key feature of the title compound, is present in molecules designed to interact with specific receptors.

A notable example is the development of a potent antagonist for the P2Y1 receptor, a target for treating ischemic stroke. acs.org A compound incorporating a 6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one scaffold showed significant antagonist activity with an IC50 of 1.95 μM. acs.org This demonstrates that the 4-(trifluoromethoxy)phenyl group can be effectively utilized in scaffolds that bind to G-protein coupled receptors.

Table 1: P2Y1 Receptor Antagonist Activity

| Compound | Scaffold Feature | Target | Activity (IC50) |

|---|

| 12g | 6-[4-(trifluoromethoxy)phenyl] | P2Y1 Receptor | 1.95 μM acs.org |

Drug Discovery and Optimization Strategies Employing this compound Scaffolds

The primary utility of this compound in the pharmaceutical landscape is as a specialized chemical building block. Its distinct substitution pattern is valuable for structure-activity relationship (SAR) studies, where researchers systematically modify parts of a lead molecule to enhance its efficacy, selectivity, or pharmacokinetic properties.

The trifluoromethoxy (-OCF3) group is often used as a bioisostere for other groups, like the methoxy (B1213986) (-OCH3) or chloro (-Cl) groups. It is more lipophilic than a methoxy group and is metabolically stable, which can improve a drug candidate's profile. The fluorine atom at the meta-position further modulates the electronic properties of the aromatic ring.

The development of the aforementioned P2Y1 antagonist is a prime example of such a strategy. acs.org Researchers used a conformational restriction strategy on a lead compound, incorporating the trifluoromethoxy-substituted phenyl ring into an imidazo[1,5-a]pyrazine (B1201761) scaffold to improve brain exposure and create a more effective and safer anti-ischemic agent. acs.org This illustrates how the unique properties of the scaffold derived from this compound can be leveraged in advanced drug discovery programs.

Applications in Materials Science and Advanced Technologies

Integration into Organometallic Complexes for Functional Materials

The carboxylic acid moiety of 3-fluoro-4-(trifluoromethoxy)benzoic acid serves as a primary site for coordination with metal ions, enabling its use as a ligand in the synthesis of organometallic complexes. The electronic effects of the fluorine and trifluoromethoxy substituents can modulate the properties of the resulting metal complexes, leading to materials with tailored functionalities.

Ligand Properties for Metal Chelation

The carboxylate group of the deprotonated form of this compound acts as an effective chelating and bridging ligand for a variety of metal centers. A closely related compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, demonstrates the typical coordination behavior of such fluorinated benzoic acids. The carboxylic acid group can chelate with metal ions, forming stable coordination complexes. ossila.com The presence of the electron-withdrawing fluorine and trifluoromethoxy groups on the aromatic ring influences the electron density of the carboxylate, which can affect the strength and nature of the metal-ligand bond. This electronic tuning is a key aspect in the rational design of functional organometallic materials.

Development of Magnetic Organometallic Clusters

Research on the analogous compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, has shown its utility in the construction of magnetic organometallic clusters. ossila.com Specifically, it has been used to synthesize dysprosium (Dy) clusters that exhibit pH-tuneable single-molecule magnet (SMM) behavior. ossila.com The benzoate (B1203000) ligands bridge multiple Dy(III) ions, creating polynuclear clusters. The magnetic properties of these clusters, such as slow magnetic relaxation, are sensitive to the precise coordination environment and the distances between the metal ions, which can be influenced by the steric and electronic properties of the ligand. ossila.com The potential for this compound to form similar magnetic materials is significant, with the trifluoromethoxy group offering different steric bulk and electronic influence compared to the trifluoromethyl group.

Table 1: Properties of Organometallic Clusters with a Structurally Similar Ligand

| Metal Ion | Ligand | Cluster Type | Key Finding | Reference |

|---|---|---|---|---|

| Dysprosium (Dy) | 3-Fluoro-4-(trifluoromethyl)benzoic acid | pH-tuneable Dy4 and Dy10 clusters | Formation of clusters with different magnetic relaxation features based on pH. | ossila.com |

Fluorinated Polymers and Their Applications

While specific examples of polymers incorporating this compound are not extensively documented in public literature, its structure makes it a promising candidate for the synthesis of specialty fluorinated polymers. As a fluorinated building block, it can be integrated into polymer chains to impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

The compound can be used in polymerization reactions in several ways:

As a monomer: The carboxylic acid group can be converted to other functional groups, such as an ester or an acid chloride, to facilitate polycondensation reactions.

As a side-chain modifying agent: The molecule can be grafted onto a polymer backbone to modify its surface properties or to introduce specific functionalities.

As an end-capper: It can be used to terminate polymer chains, controlling the molecular weight and introducing a fluorinated end-group.

The presence of the trifluoromethoxy group is particularly valuable for creating materials with low refractive indices and low dielectric constants, which are sought after in optics and microelectronics.

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing self-assembling systems. The primary interactions that can drive the assembly of this molecule include hydrogen bonding and π–π stacking.

The carboxylic acid group is a classic functional group for forming robust hydrogen-bonded dimers. researchgate.net This predictable interaction can be used to create linear or more complex supramolecular structures. Furthermore, the fluorinated aromatic ring can participate in π–π stacking interactions, which are influenced by the electron-deficient nature of the ring caused by the fluorine and trifluoromethoxy substituents. researchgate.net These interactions, along with potential halogen bonding involving the fluorine atom, can direct the assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. The principles of self-sorting and co-assembly in supramolecular systems suggest that subtle changes in molecular structure, such as those offered by this compound, can lead to complex and functional hierarchical structures.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Involving Functional Groups | Potential Outcome |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid | Dimer formation, linear chains |

| π–π Stacking | Fluorinated Benzene (B151609) Ring | Stacked columnar structures |

| Halogen Bonding | Ring Fluorine Atom | Directional intermolecular contacts |

| Dipole-Dipole | Trifluoromethoxy Group | Influence on molecular packing |

Future Research Directions and Translational Perspectives

Novel Synthetic Methodologies and Sustainable Production

The future synthesis of 3-Fluoro-4-(trifluoromethoxy)benzoic acid and its derivatives will likely pivot towards more efficient, scalable, and environmentally benign processes. While traditional methods have been effective, emerging strategies promise to reduce waste, improve yields, and lower energy consumption.

Flow Chemistry: The transition from batch processing to continuous flow chemistry represents a significant opportunity for process intensification. polimi.it Flow reactors allow for superior control over reaction parameters such as temperature and pressure, enabling the use of solvents above their boiling points and potentially hazardous reagents in a safer, more contained manner. polimi.it This methodology can lead to reduced operational costs, increased modularity, and a minimized physical footprint for industrial-scale production. polimi.it

Advanced Catalysis: The development of novel catalytic systems is crucial. Palladium-catalyzed C–H bond fluorination is a powerful technique in modern organofluorine chemistry that could be adapted for more direct and selective syntheses, minimizing the need for pre-functionalized starting materials. springernature.com Similarly, advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, will continue to enable the efficient formation of complex derivatives from the benzoic acid core.

Green Chemistry Principles: A strong emphasis will be placed on sustainability. This includes maximizing the use of raw materials, designing processes with low energy requirements, and minimizing the generation of toxic byproducts. polimi.it The development of synthetic routes using greener solvents and recyclable catalysts will be a key research focus.

| Synthetic Approach | Key Advantages | Future Research Focus | Relevant Citations |

| Continuous Flow Chemistry | Enhanced safety, process intensification, scalability, reduced waste. | Optimization of reactor design, integration of in-line purification. | polimi.it |

| Palladium-Catalyzed C-H Activation | High atom economy, direct functionalization, reduced synthetic steps. | Development of more robust and selective catalysts. | springernature.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Application to a broader range of derivatives, scale-up challenges. |

Advanced Biological Target Identification and Validation

While this compound is used as a reagent in the synthesis of compounds for treating hyperproliferative diseases, its full potential as a scaffold for drug discovery remains to be unlocked. chemicalbook.com Future research will focus on systematically identifying and validating its biological targets.

Phenotypic Screening: Utilizing libraries derived from the this compound scaffold in phenotypic screens can uncover novel biological activities without a preconceived target. This approach is powerful for identifying first-in-class therapeutic agents.

Target-Based Screening: The compound and its derivatives can be screened against panels of known biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs). For instance, related fluorinated benzoic acids have been instrumental in developing potassium channel openers for epilepsy, suggesting ion channels as a viable target class. ossila.com

Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) can be used to identify the specific protein targets of bioactive derivatives in a complex biological system, providing direct evidence of the mechanism of action.

Exploration of Multifunctional Derivatives

The core structure of this compound is ripe for modification to create multifunctional molecules with applications spanning medicine and materials science. The carboxylic acid group serves as a versatile handle for chemical modification, while the fluorinated phenyl ring influences properties like metabolic stability and binding affinity. ossila.com

Dual-Target Ligands: Derivatives can be designed to interact with two or more biological targets simultaneously, a strategy of growing interest for treating complex diseases like cancer or neurodegenerative disorders.

Hybrid Molecules: The scaffold can be conjugated with other pharmacophores, targeting moieties, or imaging agents. For example, attaching it to a tumor-homing peptide could create a targeted drug delivery system.

Advanced Materials: Beyond pharmaceuticals, the compound's structure is relevant to materials science. The carboxylic acid group can chelate with metal ions to form organometallic complexes with interesting magnetic or optical properties. ossila.com The trifluoromethoxy group can enhance the metabolic stability and steric profile of drug candidates.

| Derivative Class | Potential Functionality | Example Application Area | Relevant Citations |

| Hydroxylated Analogs | Increased hydrophilicity, potential for hydrogen bonding. | Prodrug design, antioxidant activity. | |

| Biphenyl Derivatives | Enhanced π-conjugation, altered electronic properties. | Organic electronics, kinase inhibitors. | |

| Organometallic Complexes | Unique magnetic and electronic properties. | pH-responsive sensors, molecular magnets. | ossila.com |

Integration with High-Throughput Screening and Combinatorial Chemistry

To rapidly explore the vast chemical space accessible from this compound, its integration with modern screening and synthesis technologies is essential.

Combinatorial Libraries: The compound is an ideal building block for combinatorial chemistry. openaccessjournals.com Its carboxylic acid function allows for its ready attachment to a diverse range of amines, alcohols, or other nucleophiles in a parallel synthesis format. This enables the rapid generation of large libraries of related amides, esters, and other derivatives. ossila.comopenaccessjournals.com

High-Throughput Screening (HTS): These combinatorial libraries can be subjected to HTS to quickly screen for biological activity against thousands of potential targets. chemfaces.com This accelerates the hit identification phase of drug discovery. openaccessjournals.com

High-Content Screening (HCS): HCS provides more detailed information than traditional HTS by using automated microscopy to analyze the effects of compounds on cellular morphology, offering deeper insights into the mechanism of action of active derivatives. chemfaces.com

Computational-Experimental Feedback Loops for Rational Design

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the design of novel molecules. This iterative cycle allows for the rational design of derivatives with optimized properties.

The process begins with computational methods, such as molecular docking or quantitative structure-activity relationship (QSAR) studies, to predict the biological activity or physical properties of virtual derivatives of this compound. The most promising candidates identified through this in silico screening are then synthesized and tested experimentally. The experimental data—including biological activity, solubility, and metabolic stability—are then used to refine the computational models. This feedback loop improves the predictive accuracy of the models, enabling the design of next-generation compounds with a higher probability of success. This approach saves significant time and resources compared to traditional trial-and-error methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.